![molecular formula C50H38N4 B13385872 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole](/img/structure/B13385872.png)
7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-a]carbazole structure, followed by the introduction of the quinazoline and phenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the reduction of double bonds or carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules, this compound can be used in the development of new materials with unique electronic or optical properties.
Biology: Its structural complexity makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s potential bioactivity could be explored for the development of new drugs, particularly in areas such as cancer therapy or antimicrobial treatments.
Industry: In materials science, this compound could be used to create advanced polymers, organic semiconductors, or other high-performance materials.
Mécanisme D'action
The mechanism of action of 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-[4-[4-(2-methylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole
- 7-[4-[4-(3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole
- 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]indole
Uniqueness
The uniqueness of 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole lies in its specific combination of aromatic and heterocyclic structures, which confer distinct electronic, optical, and chemical properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C50H38N4 |
|---|---|
Poids moléculaire |
694.9 g/mol |
Nom IUPAC |
7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole |
InChI |
InChI=1S/C50H38N4/c1-3-13-34-14-12-20-40(33(34)2)35-22-24-36(25-23-35)48-42-19-10-11-21-45(42)51-50(52-48)37-26-28-47-44(32-37)41-27-29-46-43(30-31-53(46)38-15-6-4-7-16-38)49(41)54(47)39-17-8-5-9-18-39/h3-32,48H,1-2H3,(H,51,52) |
Clé InChI |
YBPLDYZTLFAAET-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=C(C(=CC=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4N=C(N3)C5=CC6=C(C=C5)N(C7=C6C=CC8=C7C=CN8C9=CC=CC=C9)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


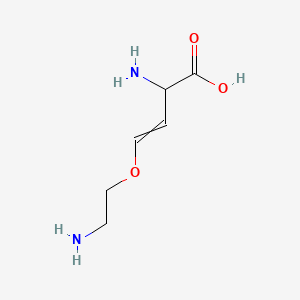
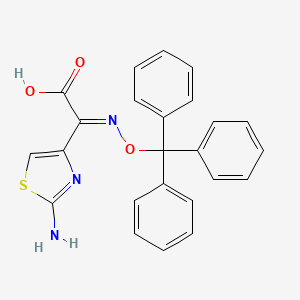
![17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13385800.png)
![N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B13385815.png)
![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13385817.png)
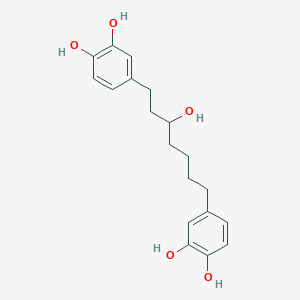
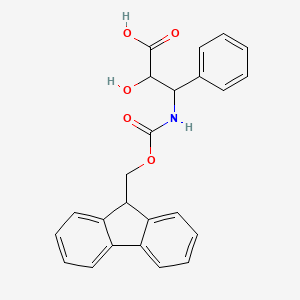
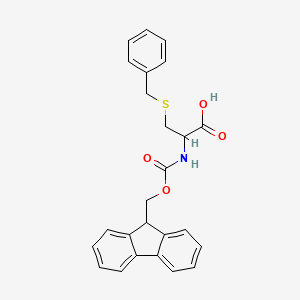
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid](/img/structure/B13385829.png)
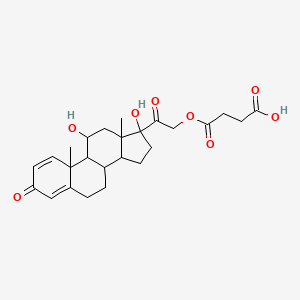
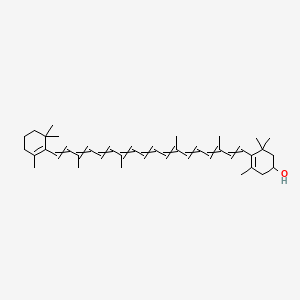
![4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile](/img/structure/B13385859.png)

![17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385861.png)
